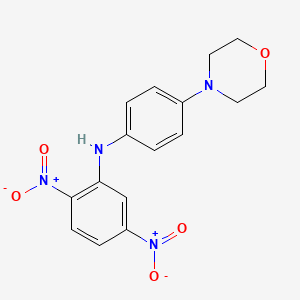

N-(4-morpholinophenyl)-2,5-dinitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-morpholin-4-ylphenyl)-2,5-dinitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5/c21-19(22)14-5-6-16(20(23)24)15(11-14)17-12-1-3-13(4-2-12)18-7-9-25-10-8-18/h1-6,11,17H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHAVPLQZDIUIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3=C(C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816497 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Reaction Chemistry of N 4 Morpholinophenyl 2,5 Dinitroaniline

Established Synthetic Routes for the Preparation of N-(4-morpholinophenyl)-2,5-dinitroaniline and its Analogues

The synthesis of this compound can be approached through several established methods for the formation of diarylamine linkages. The choice of a particular route often depends on the availability of starting materials, desired yield, and scalability of the reaction.

Nucleophilic Aromatic Substitution Reactions in Aniline (B41778) Derivative Synthesis

Nucleophilic aromatic substitution (SNAr) is a primary and widely utilized method for the synthesis of diarylamines, particularly when one of the aromatic rings is activated by electron-withdrawing groups. wikipedia.orgbyjus.comlibretexts.org The dinitrophenyl moiety in the target molecule is highly electron-deficient due to the presence of two nitro groups, making it an excellent substrate for SNAr reactions.

The general strategy involves the reaction of an electron-rich amine, in this case, 4-morpholinoaniline (B114313), with an activated aryl halide, such as 1-chloro-2,5-dinitrobenzene. The electron-withdrawing nitro groups stabilize the negative charge of the intermediate Meisenheimer complex, facilitating the displacement of the leaving group (e.g., a halide). youtube.com

Reaction Scheme:

Figure 1: General scheme for the synthesis of this compound via Nucleophilic Aromatic Substitution.

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Yield |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Ethanol | - | Reflux | Good |

| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Various Aprotic | - | Ambient | Varies |

| 1-Chloro-2,5-dinitrobenzene | 4-Morpholinoaniline | DMF (proposed) | K₂CO₃ (proposed) | 80-120 °C (proposed) | Expected Good |

Palladium-Catalyzed Coupling Reactions for Constructing the Diarylamine Linkage

In recent decades, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile tool for the formation of C-N bonds, including the synthesis of diarylamines. numberanalytics.comnih.gov This method offers an alternative to the classical SNAr approach and can often be performed under milder conditions with a broader substrate scope.

The Buchwald-Hartwig amination would involve the coupling of an aryl halide or triflate (e.g., 1-bromo-2,5-dinitrobenzene) with an amine (4-morpholinoaniline) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.

Reaction Scheme:

Figure 2: General scheme for the synthesis of this compound via Palladium-Catalyzed Buchwald-Hartwig Amination.

The selection of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the phosphine ligand (e.g., XPhos, SPhos, BINAP), and the base (e.g., NaOt-Bu, K₃PO₄) is critical for the success of the reaction and is typically determined through optimization studies. researchgate.netacs.org

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature | Yield |

| Aryl Bromide | Aniline | Pd(OAc)₂ (example) | XPhos (example) | NaOt-Bu (example) | Toluene (example) | 80-110 °C | Good to Excellent |

| 1-Bromo-2,5-dinitrobenzene | 4-Morpholinoaniline | Pd₂(dba)₃ (proposed) | Xantphos (proposed) | Cs₂CO₃ (proposed) | Dioxane (proposed) | 100 °C (proposed) | Expected Good |

Synthesis of Key Intermediates, including Morpholine-Substituted Anilines and Dinitrobenzene Derivatives

The successful synthesis of this compound relies on the efficient preparation of its key precursors: 4-morpholinoaniline and a suitable 2,5-dinitrobenzene derivative.

Synthesis of 4-Morpholinoaniline:

A common route to 4-morpholinoaniline involves the nucleophilic aromatic substitution of a p-nitro-substituted aryl halide (e.g., 4-fluoronitrobenzene) with morpholine (B109124), followed by the reduction of the nitro group. The reduction can be achieved through various methods, including catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl). chemicalbook.comresearchgate.net

A representative procedure for the reduction of 4-(4-nitrophenyl)morpholine (B78992) to 4-morpholinoaniline involves hydrogenation with a 5% palladium on carbon catalyst in a methanol (B129727) and ammonia (B1221849) solution, yielding the product in good yield. chemicalbook.com

Synthesis of 2,5-Dinitrobenzene Derivatives:

Derivatives of 2,5-dinitrobenzene, such as 1-chloro-2,5-dinitrobenzene, serve as the electrophilic partner in the SNAr reaction. The synthesis of these compounds can be challenging due to the directing effects of the nitro groups in nitration reactions. The preparation of 1-chloro-2,6-dinitrobenzene is well-documented and often involves the nitration of chlorobenzene, which typically yields a mixture of isomers that require separation. prepchem.comresearchgate.netscribd.com The synthesis of the specific 2,5-dinitro isomer may require a multi-step sequence, potentially starting from 2,5-dinitroaniline (B181689) via a Sandmeyer reaction. orgsyn.org

Mechanistic Investigations of Formation and Transformation Reactions

Elucidation of Reaction Mechanisms and Kinetic Profiles

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is a two-step process. wikipedia.orgbyjus.com In the first, rate-determining step, the nucleophile (4-morpholinoaniline) attacks the carbon atom bearing the leaving group on the electron-deficient dinitrobenzene ring. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The stability of this complex is significantly enhanced by the presence of the two electron-withdrawing nitro groups at the ortho and para positions relative to the point of attack. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final product.

Kinetic studies of analogous SNAr reactions have shown that the rate is dependent on the nature of the solvent, the nucleophile, the leaving group, and the activating groups on the aromatic ring. researchgate.netumich.edu

Palladium-Catalyzed Buchwald-Hartwig Amination:

The catalytic cycle of the Buchwald-Hartwig amination is more complex and involves several key steps: numberanalytics.com

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 1-bromo-2,5-dinitrobenzene) to form a Pd(II) complex.

Amine Coordination and Deprotonation: The amine (4-morpholinoaniline) coordinates to the Pd(II) center, and subsequent deprotonation by a base forms a palladium-amido complex.

Reductive Elimination: This is the product-forming step, where the diarylamine is eliminated from the palladium center, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The nature of the phosphine ligand is critical in this cycle, as it influences the rates of oxidative addition and reductive elimination.

Exploration of Chemical Transformations of the this compound Scaffold

The chemical reactivity of the this compound scaffold is governed by the interplay of its constituent functional groups: the two electron-withdrawing nitro groups on one aromatic ring, the electron-donating morpholino-substituted phenyl ring, and the secondary amine bridge. While specific literature on the chemical transformations of this exact molecule is limited, its reactivity can be inferred from the known reactions of related dinitroaniline and N-aryl aniline derivatives. The primary avenues for chemical transformation include reduction of the nitro groups, cyclization reactions of the resulting diamines, and reactions involving the aniline and morpholine moieties.

Reduction of the Dinitroaniline Moiety

A key transformation of dinitroaniline compounds is the selective or complete reduction of the nitro groups to amino groups. This conversion dramatically alters the electronic properties of the molecule and provides synthetic handles for further functionalization.

Selective reduction of one nitro group in dinitroanilines is a well-established synthetic strategy. For instance, in compounds like 2,4-dinitroaniline, the nitro group ortho to the amino group is often preferentially reduced. stackexchange.com This selectivity is influenced by steric hindrance and the electronic environment. In the case of this compound, selective reduction of the 2-nitro group would be anticipated, leading to the formation of N1-(4-morpholinophenyl)-benzene-1,2,5-triamine. This transformation is typically achieved using reagents such as sodium sulfide (B99878) in an alkaline medium (Zinin reduction) or catalytic hydrogenation with specific catalysts like ruthenium-on-carbon with hydrazine. oup.com

Complete reduction of both nitro groups can also be accomplished under more forcing conditions, such as using tin(II) chloride in an acidic medium or catalytic hydrogenation with catalysts like palladium on carbon. This would yield N1-(4-morpholinophenyl)-benzene-1,2,5-triamine.

Table 1: Representative Conditions for the Reduction of Dinitroanilines

| Starting Material | Reagent/Catalyst | Solvent | Product | Yield (%) | Reference |

| 2,4-Dinitroaniline | Hydrazine Hydrate / Raney Nickel | Ethanol/1,2-dichloroethane | 4-Nitro-o-phenylenediamine | Good | oup.com |

| 2,4-Dinitroaniline | 5% Rhodium on Alumina / Ammonia | DMF | 4-Nitro-o-phenylenediamine | 87 | oup.com |

| Substituted Nitroaromatics | Pt/SiO2, H2 (1 bar) | Isopropanol | N-Aryl hydroxylamines | up to 99 | rsc.org |

Note: The data in this table is for analogous compounds and is intended to be representative of the types of transformations possible for this compound.

Cyclization Reactions to Form Heterocyclic Systems

The diamino derivatives obtained from the reduction of this compound are valuable precursors for the synthesis of heterocyclic compounds, most notably benzimidazoles. The formation of a 1,2-diaminophenyl moiety upon reduction of the 2-nitro group opens up pathways for cyclization reactions with various one-carbon synthons.

For example, the resulting N1-(4-morpholinophenyl)-benzene-1,2-diamine could be reacted with aldehydes, carboxylic acids, or their derivatives to form substituted benzimidazoles. organic-chemistry.orgnih.govsemanticscholar.org The reaction with an aldehyde, for instance, would proceed via a condensation reaction, often catalyzed by an acid, to yield a 1-substituted-2-aryl- or 2-alkyl-benzimidazole. A variety of catalysts, including p-toluenesulfonic acid, bismuth nitrate, and supported gold nanoparticles, have been employed for these transformations. nih.govrsc.org

Table 2: Examples of Benzimidazole Synthesis from o-Phenylenediamines

| o-Phenylenediamine Derivative | Aldehyde/Carboxylic Acid | Catalyst | Conditions | Product | Yield (%) | Reference |

| o-Phenylenediamine | Various Aldehydes | p-Toluenesulfonic acid | Solvent-free, grinding | 1,2-Disubstituted benzimidazoles | High | rsc.org |

| o-Phenylenediamine | Various Aldehydes | Bismuth nitrate | Room temperature | 2-Substituted benzimidazoles | Good | rsc.org |

| o-Phenylenediamine | 4-Methylbenzaldehyde | Au/TiO2 | CHCl3:MeOH, ambient | 2-(p-Tolyl)-1H-benzo[d]imidazole | High | nih.gov |

Note: This table presents data for the synthesis of benzimidazoles from o-phenylenediamine, which is analogous to the potential reactivity of the reduced form of this compound.

Reactions Involving the Morpholinophenyl and Bridging Amine Moieties

The morpholinophenyl and the secondary amine bridge also present opportunities for chemical transformations, although the highly deactivated dinitro-substituted ring may influence reactivity.

Oxidation: The 4-morpholinoaniline moiety is susceptible to oxidation. Electrochemical studies on 4-morpholinoaniline have shown that it can be oxidized to the corresponding p-quinonediimine. researchgate.net This reactive intermediate can then undergo further reactions, such as dimerization or trimerization. researchgate.net Similar oxidative transformations could potentially be applied to the this compound scaffold, leading to novel dimeric or polymeric structures. The oxidation of anilines to nitrobenzenes can also be achieved using strong oxidizing agents. nih.govopenaccessjournals.com

N-Alkylation/N-Arylation: The secondary amine bridge provides a site for further substitution. N-alkylation of anilines can be achieved with various alkylating agents. nih.gov Similarly, N-arylation reactions, such as the Buchwald-Hartwig amination, could potentially be employed to introduce another aryl group on the bridging nitrogen, leading to a triarylamine structure. organic-chemistry.org

Elucidation of Intramolecular and Intermolecular Interactions

Detailed research findings on hydrogen bonding and π-stacking interactions specific to this compound are not currently available.

Advanced Spectroscopic and Structural Characterization of N 4 Morpholinophenyl 2,5 Dinitroaniline

Solid-State Structural Analysis by X-ray Diffraction

Analysis of Crystal Packing and Supramolecular Architectures

Specific crystallographic data, including crystal system, space group, unit cell dimensions, and analysis of the supramolecular architecture for N-(4-morpholinophenyl)-2,5-dinitroaniline, have not been reported.

Theoretical and Computational Chemistry Investigations of N 4 Morpholinophenyl 2,5 Dinitroaniline

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the electronic structure and reactivity of molecules. These studies are fundamental to understanding the intrinsic properties of N-(4-morpholinophenyl)-2,5-dinitroaniline at the atomic level.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are instrumental in determining its optimized molecular geometry in the ground state. These calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.40 Å |

| C-N (nitro) bond length | ~1.47 Å |

| C-N (amino) bond length | ~1.38 Å |

| O-N-O bond angle (nitro) | ~125° |

| C-N-C bond angle (amino) | ~120° |

Note: These are representative values based on DFT calculations of similar dinitroaniline derivatives.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Implications

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter that correlates with the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich morpholinophenylamino moiety, which acts as the primary electron-donating group. Conversely, the LUMO is anticipated to be concentrated on the electron-deficient dinitrophenyl ring, a consequence of the strong electron-withdrawing nature of the two nitro groups.

A small HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com This charge transfer character is a key feature of many organic functional materials. The calculated HOMO-LUMO gap for related dinitroaniline compounds suggests that this compound would also possess a relatively small energy gap, indicating its potential for charge transfer interactions. nih.gov

Table 2: Predicted Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | ~ -6.5 |

| LUMO | ~ -2.5 |

| HOMO-LUMO Gap | ~ 4.0 |

Note: These are estimated values based on computational studies of analogous compounds.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. For this compound, DFT calculations can be employed to predict its infrared (IR) and UV-Vis absorption spectra.

The calculated IR spectrum would show characteristic vibrational frequencies corresponding to the functional groups present in the molecule. For example, the symmetric and asymmetric stretching vibrations of the nitro groups are expected to appear in the regions of 1300-1400 cm⁻¹ and 1500-1600 cm⁻¹, respectively. The N-H stretching vibration of the secondary amine would be observed around 3300 cm⁻¹.

The UV-Vis absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). The electronic transitions, particularly the one from the HOMO to the LUMO, will determine the absorption maxima (λmax). Given the charge-transfer nature of this transition, a strong absorption band in the visible region of the spectrum is anticipated for this compound.

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. researchgate.net In contrast, the hydrogen atom of the secondary amine and the aromatic protons would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The morpholine (B109124) ring is likely to have a relatively neutral potential. This charge distribution analysis is crucial for understanding intermolecular interactions.

Molecular Modeling and Simulation for Conformational and Interaction Analysis

While quantum mechanical studies provide detailed electronic information, molecular modeling and simulations are essential for exploring the conformational landscape and intermolecular interactions of larger molecules like this compound.

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For this compound, the key sources of conformational flexibility are the rotation around the C-N bonds connecting the rings and the puckering of the morpholine ring.

Understanding the conformational preferences is vital, as different conformers can exhibit different chemical and physical properties. The energy landscape exploration provides a comprehensive picture of the molecule's flexibility and the accessibility of different conformational states.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability4.2.3. In Silico Prediction of Molecular Recognition and Binding Affinities (e.g., Molecular Docking)4.3. Computational Insights into Structure-Activity Relationships (SAR)4.3.1. Ligand-Based and Structure-Based Computational Design Strategies4.3.2. Quantitative Structure-Activity Relationship (QSAR) Modeling4.3.3. Rationalization of Observed Biochemical Interactions through Computational Methods

While research exists on related compounds, such as other dinitroaniline derivatives or molecules containing a morpholinophenyl group, the strict requirement to focus solely on this compound prevents the inclusion of such information. Extrapolating data from analogous compounds would not provide a scientifically accurate or valid representation of the specific molecule and would violate the core instructions of the request.

Therefore, until dedicated research on the computational chemistry of this compound is published and becomes accessible, a detailed and accurate article meeting the specified requirements cannot be generated.

Investigation of Biological Interaction Mechanisms and Biochemical Pathways in Vitro Context

Structure-Mechanism Relationships of N-(4-morpholinophenyl)-2,5-dinitroaniline

While general principles of structure-activity relationships for related chemical moieties exist, a specific analysis for this compound is speculative without experimental data.

Role of the Morpholine (B109124) Moiety in Target Recognition and Binding Orientation

The morpholine group is a common substituent in medicinal chemistry. Its presence can influence a compound's physicochemical properties, such as solubility and membrane permeability. The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially anchoring the ligand within a target's binding site. However, without specific structural data for this compound complexed with a biological target, the precise role of its morpholine moiety in target recognition and binding orientation remains undetermined.

Influence of Nitro Groups on Molecular Reactivity and Biological Response

The two nitro groups on the aniline (B41778) ring are strong electron-withdrawing groups, which can significantly impact the electronic properties of the molecule. This can influence its reactivity and potential to form interactions, such as pi-stacking or electrostatic interactions, with biological targets. Nitroaromatic compounds are also known to be susceptible to metabolic reduction, which can lead to reactive intermediates. However, the specific influence of the dinitro substitution on the biological response of this compound has not been experimentally elucidated.

Contribution of the Phenyl-Aniline Core to Ligand-Target Interaction Specificity

There is currently no available research data detailing the specific contribution of the phenyl-aniline core of this compound to its interaction with biological targets. Studies on analogous dinitroaniline compounds suggest that the aromatic rings and the amine linker are crucial for binding to target proteins, such as tubulin, but specific experimental evidence for this compound is lacking.

In Vitro Cellular Biochemistry and Phenotypic Characterization

Comprehensive studies on the in vitro cellular effects of this compound are not present in the current body of scientific literature.

Evaluation of Compound Impact on Cellular Processes and Growth in Cell Lines

No data has been published regarding the impact of this compound on the cellular processes and growth of any specific cell lines.

Studies on Cellular Uptake and Subcellular Localization Mechanisms

The mechanisms by which this compound is taken up by cells and its subsequent localization within subcellular compartments have not been investigated.

Comparative Analysis of Biological Responses with Known Chemical Probes

A comparative analysis of the biological responses induced by this compound and other known chemical probes has not been performed, as no biological response data for the primary compound is available.

Advanced Methodologies in Biological Evaluation

While advanced methodologies are widely used in chemical biology, their specific application to this compound has not been documented.

High-Throughput Screening Approaches for Identification of Novel Biological Activities

There is no evidence in the scientific literature to suggest that this compound has been included in any high-throughput screening campaigns to identify potential novel biological activities.

Based on a comprehensive review of available scientific literature, there is currently no specific research data available for "this compound" concerning its investigation through reporter gene assays or omics-based approaches such as proteomics and metabolomics.

Therefore, it is not possible to provide a detailed article on the "" for this particular compound that meets the specified requirements for data on reporter gene assays and omics studies.

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific biological activities and molecular pathways modulated by "this compound". Without such foundational research, any discussion on these topics would be purely speculative and would not adhere to the required standards of scientific accuracy.

Emerging Research Applications and Future Directions for N 4 Morpholinophenyl 2,5 Dinitroaniline

Role as a Chemical Probe in Fundamental Biological Research

The dinitroaniline scaffold is a well-known pharmacophore, primarily recognized for its use in herbicides and certain antimicrobial agents. wikipedia.orgnih.gov These compounds often exert their biological effects by interfering with microtubule dynamics, a fundamental process in cell division and structure. wikipedia.orgnih.gov This established mechanism of action provides a strong foundation for proposing N-(4-morpholinophenyl)-2,5-dinitroaniline as a potential chemical probe.

As a chemical probe, this compound could be instrumental in dissecting the intricacies of cellular processes involving the cytoskeleton. Its ability to potentially disrupt microtubule polymerization could be harnessed to study the cellular consequences of such disruption in a controlled manner.

Detailed Research Findings (Inferred):

Based on the known properties of dinitroaniline derivatives, research into this compound could yield the following insights:

Elucidation of Tubulin Isotype Specificity: Different tubulin isotypes have distinct roles in cellular functions. This compound could be used to probe whether it exhibits selective binding to specific tubulin isotypes, thereby offering a tool to study the function of individual isotypes.

Investigation of Mitotic Progression: By arresting cells in mitosis, the compound could serve as a tool to synchronize cell populations for studying the molecular events of the cell cycle.

Probing Cytoskeletal-Dependent Processes: Its application could extend to studying other microtubule-dependent processes such as intracellular transport, cell motility, and neuronal development.

The morpholine (B109124) moiety, a common feature in bioactive compounds, can influence solubility, cell permeability, and target binding. Its presence in this compound may modulate the pharmacokinetic and pharmacodynamic properties of the dinitroaniline core, potentially leading to a more refined biological tool.

Potential in Materials Science and Advanced Functional Materials (e.g., photosensitive systems)

The field of materials science is continually seeking novel molecules with unique photophysical properties. The dinitroaniline structure, characterized by electron-withdrawing nitro groups and an electron-donating amino group, creates a push-pull electronic system. This configuration is often associated with interesting optical and electronic properties, including photosensitivity.

The incorporation of a morpholine group can further influence the electronic landscape of the molecule, potentially tuning its absorption and emission characteristics. This opens up avenues for its application in the development of advanced functional materials.

Potential Applications in Photosensitive Systems:

Photo-responsive Polymers: Integration of this compound into polymer chains could lead to materials that change their properties upon exposure to light. This could be utilized in applications such as data storage, light-controlled drug delivery, and smart coatings.

Non-linear Optical (NLO) Materials: The push-pull nature of the molecule suggests potential for NLO properties, which are crucial for applications in optoelectronics and photonics.

Fluorescent Sensors: Modifications to the morpholine or aniline (B41778) moieties could lead to the development of fluorescent probes that respond to specific analytes or environmental changes.

Interdisciplinary Research Opportunities and Challenges

The exploration of this compound's full potential necessitates a collaborative, interdisciplinary approach, integrating advanced experimental techniques with computational modeling.

Integration of Advanced Experimental and Computational Methodologies

A synergistic approach combining experimental and computational methods will be crucial to accelerate research and gain deeper insights into the behavior of this molecule.

Experimental Methodologies:

High-throughput screening (HTS): To assess its biological activity against a wide range of cell lines or protein targets.

Advanced microscopy techniques: Such as confocal and super-resolution microscopy to visualize its subcellular localization and effects on the cytoskeleton in real-time.

Spectroscopic analysis: To characterize its photophysical properties and its potential as a photosensitive material.

Computational Methodologies:

Molecular docking: To predict its binding mode to target proteins like tubulin.

Molecular dynamics (MD) simulations: To understand the stability of the protein-ligand complex and the conformational changes induced upon binding.

Density functional theory (DFT) calculations: To predict its electronic and optical properties, guiding the design of new derivatives for materials science applications. mdpi.com

Exploration of Diverse Chemical Modifications for Enhanced Research Utility

Systematic chemical modifications of the this compound scaffold can lead to a library of compounds with fine-tuned properties for specific research applications.

Potential Modifications and Their Utility:

| Modification Site | Potential Modification | Desired Enhancement |

| Dinitroaniline Ring | Introduction of different substituents (e.g., halogens, alkyl groups) | Modulate binding affinity and selectivity for biological targets. |

| Morpholine Ring | Opening the ring or introducing substituents | Alter solubility, cell permeability, and pharmacokinetic properties. |

| Linker | Varying the linker between the phenyl and morpholine rings | Optimize spatial orientation for target engagement. |

| Entire Scaffold | Attachment of fluorescent tags or photo-activatable groups | Enable visualization in biological systems and spatiotemporal control of activity. |

Advancing Fundamental Understanding of Structure-Function Relationships in Complex Biological Systems

By systematically studying the effects of this compound and its derivatives on biological systems, researchers can gain a more profound understanding of complex cellular processes. The relationship between the chemical structure of the probe and its functional consequences provides valuable data for building predictive models of biological systems.

For instance, correlating the specific structural features of different derivatives with their varying potencies in disrupting microtubule dynamics can help in mapping the binding pocket of tubulin with greater precision. This knowledge can, in turn, aid in the rational design of more potent and selective inhibitors for therapeutic or research purposes.

Q & A

Q. What analytical methods are commonly used to detect N-(4-morpholinophenyl)-2,5-dinitroaniline in environmental samples?

- Methodological Answer: Solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC) is a validated approach for detecting nitroaniline derivatives in water matrices. Key parameters include:

- SPE Optimization: Use C18 cartridges for preconcentration, achieving recoveries of 72.2–96.1% for structurally similar dinitroanilines .

- HPLC Conditions: Employ a C18 column with a mobile phase gradient (e.g., acetonitrile/water) and UV detection at 254 nm. Detection limits as low as 0.5 μg/L have been reported for 2,5-dinitroaniline isomers .

- Validation: Cross-check results with gas chromatography-mass spectrometry (GC-MS) to resolve co-eluting contaminants in complex samples.

Q. What is the synthetic route for this compound, and what factors influence its yield?

- Methodological Answer: A photoredox-mediated Meerwein arylation with in-situ diazotization of anilines is a scalable method. For example:

- Step 1: Diazotize 4-bromoaniline using NaNO₂/HCl at 0–5°C.

- Step 2: React with morpholine-substituted phenyl precursors under blue-light irradiation, achieving ~48% yield .

- Critical Factors:

- Temperature control during diazotization to avoid byproduct formation.

- Purity of the morpholinophenyl intermediate (recrystallization recommended to remove sulfonate impurities) .

Advanced Research Questions

Q. How can chromatographic sensitivity for this compound be enhanced in trace-level analysis?

- Methodological Answer:

- Mobile Phase Optimization: Adjust the acetonitrile-to-water ratio (e.g., 60:40 to 70:30) to improve peak resolution .

- Column Selection: Use a UPLC column with sub-2 μm particles for higher sensitivity and shorter run times.

- Derivatization: Introduce a fluorescent tag (e.g., dansyl chloride) to enable fluorescence detection, lowering the limit of detection (LOD) to ng/L levels .

Q. What strategies improve the yield and purity of this compound during synthesis?

- Methodological Answer:

- Recrystallization: Purify intermediates (e.g., potassium 4-chloro-3,5-dinitrobenzenesulfonate) before ammonolysis to avoid impurities .

- Reaction Monitoring: Use in-situ FTIR to track nitro-group reduction and aryl coupling steps.

- Catalyst Screening: Test palladium/copper bimetallic catalysts for cross-coupling steps to reduce side reactions .

Q. How can researchers design bioactivity studies for this compound derivatives?

- Methodological Answer:

- Anticancer Activity: Use the MTT assay to evaluate cytotoxicity. For example:

- Treat breast cancer (T47D) and cervical cancer (HeLa) cells with 10–100 μM compound for 48 hours.

- Normalize viability data against coumarin-chalcone hybrids (positive controls) .

- Kinase Modulation: Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays, referencing morpholinophenyl acetamide derivatives as structural analogs .

Q. What role does this compound play in herbicide resistance studies?

- Methodological Answer:

- Genetic Engineering: Use adenine base editors (e.g., TadA8e) to introduce dinitroaniline resistance mutations in wheat α-tubulin genes. Validate via:

- Phenotyping: Assess root growth under dinitroaniline exposure (e.g., 1 μM for 7 days).

- Allele-Specific PCR: Confirm simultaneous editing of homoeologs in polyploid species .

Data Contradictions and Resolutions

- Synthesis Yield Variability: reports 48% yield for a related dinitroaniline, while older methods (e.g., Ullmann coupling) often yield <30%. Resolve by optimizing photoredox conditions (e.g., light intensity, solvent polarity) .

- Detection Limits: SPE-HPLC achieves 0.5 μg/L , but derivatization-free GC-MS may show higher LODs. Use orthogonal methods (e.g., HPLC-MS/MS) for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.